molecular formula C18H18ClFN4O2S2 B2614020 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-94-6

4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No.: B2614020
CAS No.: 338421-94-6
M. Wt: 440.94
InChI Key: DIUDAFPUSJROES-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-ethyl group and a 4-fluorobenzylsulfanyl moiety. The benzenesulfonamide group is linked via a methylene bridge to the triazole ring. The ethyl group at the 4-position of the triazole ring introduces steric bulk, which may influence binding affinity and metabolic stability compared to smaller substituents like methyl or hydrogen .

Properties

IUPAC Name

4-chloro-N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O2S2/c1-2-24-17(11-21-28(25,26)16-9-5-14(19)6-10-16)22-23-18(24)27-12-13-3-7-15(20)8-4-13/h3-10,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUDAFPUSJROES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride.

    Substitution reactions: The chloro, ethyl, and fluorobenzyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and metal catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions, often using reagents like sodium hydroxide or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The presence of the 1,2,4-triazole ring in the compound suggests potential antifungal or antibacterial properties. Triazoles are recognized for their broad-spectrum antimicrobial activity, and derivatives of triazoles are already utilized in clinical settings as antifungal agents. Research indicates that compounds with similar structures exhibit effective inhibition against various pathogens, including fungi and bacteria.

Case Study: Antifungal Properties

A study on triazole derivatives demonstrated their efficacy against Candida species. The synthesized compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to established antifungal medications . The specific activity of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide against fungal strains could be investigated further.

Anticancer Potential

Research into sulfonamide derivatives has revealed their potential as anticancer agents. The incorporation of the triazole moiety may enhance the cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG2) cells with an IC50 value indicating potent activity . Future studies could focus on evaluating the specific anticancer effects of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide against various tumor types.

Drug Development and Medicinal Chemistry

The compound's structural features make it a candidate for further modifications aimed at improving pharmacological properties. The sulfonamide group is known for its ability to interact with biological targets effectively.

Table: Structural Features and Potential Modifications

FeatureDescriptionPotential Modification
Triazole RingContributes to antimicrobial activityExplore substitutions to enhance potency
Sulfonamide GroupKnown for diverse biological interactionsInvestigate variations to improve selectivity
Chloro and Fluorobenzyl SubstituentsMay influence lipophilicity and bioavailabilityOptimize for better pharmacokinetic profiles

Safety and Handling Considerations

Due to its complex nature, appropriate safety measures should be taken when handling 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide. General precautions include using personal protective equipment and adhering to standard laboratory safety protocols when working with organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfon

Biological Activity

The compound 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338421-94-6) is a complex organic molecule that integrates a triazole ring, a sulfonamide group, and various substituents, including chloro, ethyl, and fluorobenzyl groups. This unique structure positions it as a candidate for diverse biological activities, particularly in medicinal chemistry.

The molecular formula for this compound is C18H18ClFN4O2S2C_{18}H_{18}ClFN_{4}O_{2}S_{2}, with a molecular weight of approximately 440.94 g/mol. The predicted boiling point is around 631.3 °C, and it has a density of approximately 1.43 g/cm³ .

Structural Characteristics

PropertyValue
Molecular FormulaC18H18ClFN4O2S2C_{18}H_{18}ClFN_{4}O_{2}S_{2}
Molecular Weight440.94 g/mol
Boiling Point631.3 °C
Density1.43 g/cm³

Antimicrobial Properties

The presence of the triazole ring suggests potential antifungal and antibacterial properties. Triazole derivatives are well-known in pharmacology for their efficacy against various pathogens. Preliminary studies indicate that compounds with similar structures have demonstrated significant antimicrobial activity.

Cardiovascular Effects

Research on related sulfonamide compounds has shown that they can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies involving isolated rat heart models have demonstrated that certain benzenesulfonamide derivatives can decrease perfusion pressure significantly .

Experimental Findings

A recent study evaluated the biological activity of several benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated that Compound 4 significantly decreased both perfusion pressure and coronary resistance compared to controls, suggesting its potential interaction with biomolecules involved in cardiovascular regulation .

Anticancer Activity

Emerging research also points to the anticancer potential of this compound class. The unique structural features may allow it to interact with specific proteins or enzymes involved in cancer pathways, making it a candidate for further investigation in oncology.

Study on Sulfonamide Derivatives

A comprehensive study published in the Brazilian Journal of Science explored the cardiovascular effects of various benzenesulfonamides, including derivatives similar to our compound of interest. The findings highlighted significant interactions with calcium channels, suggesting that these compounds could modulate blood pressure through calcium release mechanisms .

Antimicrobial Efficacy Testing

Another study focused on the antimicrobial efficacy of triazole-containing compounds against resistant bacterial strains, noting that modifications in substituent groups (like those found in our compound) could enhance activity against specific pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly impact physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (Triazole Position 4) Sulfonamide/Sulfanyl Group Variations Molecular Formula Key References
Target Compound Ethyl 4-Fluorobenzylsulfanyl C₁₉H₁₈ClFN₄O₂S₂
4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-Yl)Methyl]Benzenesulfonamide Methyl Unsubstituted sulfanyl C₁₀H₁₁ClN₄O₂S₂
N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Chlorobenzenesulfonamide Allyl 4-Fluorobenzylsulfanyl C₁₉H₁₈ClFN₄O₂S₂
2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Ethyl Thiophen-2-ylsulfanyl + acetamide C₁₅H₁₅FN₄OS₂

Key Observations :

  • Ethyl vs.
  • Allyl Substitution : The allyl-substituted analog (CAS 338422-28-9) shares the same sulfanyl group but introduces a reactive double bond, which could increase metabolic susceptibility via oxidation .
  • Thiophene vs.
Sulfonamide/Sulfanyl Group Modifications
  • 4-Fluorobenzylsulfanyl : This group provides strong electron-withdrawing effects (due to fluorine), enhancing hydrogen-bonding interactions with targets like carbonic anhydrases or bacterial dihydropteroate synthases .
  • Unsubstituted Sulfanyl (e.g., ) : Lacks the fluorine atom, reducing electronegativity and possibly weakening target binding.
  • 4-Bromophenoxy and Acetamide Derivatives (e.g., ): These modifications shift the compound’s activity profile toward kinase inhibition due to bulkier aromatic systems .

Structural and Physicochemical Properties

Crystallographic data for analogs highlight critical differences:

  • Target Compound: No direct crystallographic data is available, but analogs like the methyl-substituted derivative (CAS 887308-94-3) crystallize in monoclinic systems with hydrogen-bonded networks (R factor = 0.055), suggesting stable packing .
  • 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl}Benzenesulfonamide : Features a planar triazole ring with dihedral angles <10° relative to the benzene ring, optimizing π-π stacking in protein binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with aldehydes, followed by alkylation or sulfonylation. Key steps include:

Cyclocondensation : Reacting 4-ethyl-3-thiosemicarbazide with 4-fluorobenzyl chloride under basic conditions to form the triazole-thiol intermediate .

Thiolation : Introducing the sulfanyl group via nucleophilic substitution using NaSH or thiourea .

Sulfonylation : Coupling the triazole-thiol intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous DMF with a base (e.g., K₂CO₃) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Key Techniques :

¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for fluorobenzyl and chlorophenyl groups) and sulfonamide NH (δ ~10 ppm) .

IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) using SHELXL .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved, particularly in cases of disorder or ambiguous torsion angles?

  • Approach :

Refinement : Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder in flexible groups like the ethyl or fluorobenzyl moieties .

Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry and PARST for geometric parameter analysis .

Database Cross-Referencing : Compare bond lengths/angles with similar triazole-sulfonamide structures in the Cambridge Structural Database (CSD) .

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do structural modifications influence target binding?

  • Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., acps-pptase, as in ). Focus on hydrogen bonding with sulfonamide S=O and hydrophobic interactions with the fluorobenzyl group .

SAR Studies : Compare with analogs like VUAA-1 or OLC-12 () to assess how substituents (e.g., ethyl vs. cycloheptyl) impact antimicrobial potency .

MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes .

Q. How can researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Analysis Framework :

Purity Assessment : Verify compound purity via HPLC (>98%) and elemental analysis .

Assay Conditions : Standardize protocols (e.g., bacterial strain, incubation time) to minimize variability.

Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test activity separately, as stereochemistry may influence target binding .

Experimental Design Considerations

Q. What strategies are recommended for designing stability studies under varying pH and temperature conditions?

  • Protocol :

pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Thermal Stability : Use TGA/DSC to determine decomposition points (>200°C typical for sulfonamides) .

Light Sensitivity : Store samples in amber vials and assess photodegradation under UV-Vis irradiation .

Q. How can researchers optimize crystallization conditions for X-ray analysis, particularly for polymorphic forms?

  • Techniques :

Solvent Screening : Test mixed solvents (e.g., DMSO:EtOH) using vapor diffusion .

Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific conformations .

Temperature Gradients : Use slow cooling (0.1°C/min) to favor larger, higher-quality crystals .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in antimicrobial assays?

  • Tools :

Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate IC₅₀/EC₅₀ .

ANOVA : Compare activity across analogs with Tukey’s post-hoc test to identify significant differences (p < 0.05) .

Q. How should researchers document crystallographic data to ensure reproducibility and compliance with journal standards?

  • Guidelines :

CIF Submission : Deposit raw data to the CSD with CCDC number .

ORTEP Diagrams : Generate using Olex2 or ORTEP-3 to visualize thermal ellipsoids and validate geometry .

CheckCIF Reports : Address alerts (e.g., high R-factor) in the manuscript’s supplementary materials .

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